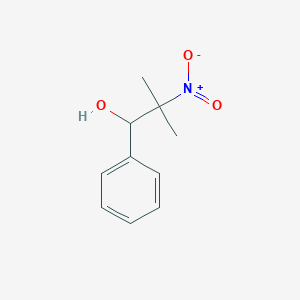

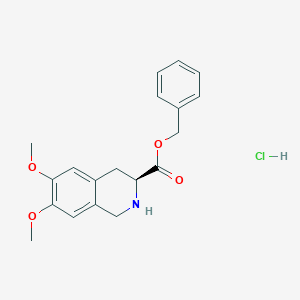

1-(二甲氨基)-3-(2-(3-甲氧基苯乙基)苯氧基)丙烷-2-醇盐酸盐

描述

Synthesis Analysis

The synthesis of related compounds involves the preparation of 1-aryl-2-dimethylaminomethyl-2-propenone hydrochlorides, which show potent cytotoxicity towards human WiDr colon cancer cells . These compounds are synthesized with IC(50) values in the low micromolar range, indicating their effectiveness at low concentrations. The synthesis process includes the hydration of analogs and the conversion of specific hydrochloride groups, which could provide insights into the synthesis of 1-(Dimethylamino)-3-(2-(3-methoxyphenethyl)phenoxy)propan-2-ol hydrochloride .

Molecular Structure Analysis

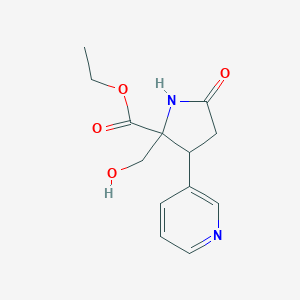

The molecular structure of compounds similar to the one includes an electron-accepting group and an electron-donating group linked with a spacer . The length of the spacer chain, such as ethylene, trimethylene, and tetramethylene, affects the intramolecular charge-transfer interaction . This information is crucial for understanding the molecular structure and electronic properties of 1-(Dimethylamino)-3-(2-(3-methoxyphenethyl)phenoxy)propan-2-ol hydrochloride.

Chemical Reactions Analysis

The chemical reactions of related compounds involve the loss of water and dimethylamine hydrochloride, leading to the formation of enones . Additionally, the mercaptoethanol adduct undergoes deamination . These reactions indicate the potential reactivity of the compound and can guide the prediction of its behavior in various chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structure and the presence of specific functional groups. For instance, the intramolecular charge-transfer interaction in polymers derived from these compounds is found to be larger than in the monomer form and increases with the degree of polymerization . This suggests that the physical properties such as solubility and melting point, as well as chemical properties like reactivity and stability, of 1-(Dimethylamino)-3-(2-(3-methoxyphenethyl)phenoxy)propan-2-ol hydrochloride could be similarly affected by its molecular structure and degree of polymerization.

科学研究应用

电聚合研究

在配位化学领域,1-(二甲氨基)-3-(2-(3-甲氧基苯乙基)苯氧基)丙烷-2-醇盐酸盐的衍生物已被用于电聚合研究。具体来说,某些源自该化合物的取代基的硅萘菁(SiNcs)在各种溶剂和浓度下表现出非聚集行为。这些 SiNcs 表现出有希望的电聚合性能,这对于材料科学和电化学中的应用可能具有重要意义 (Bıyıklıoğlu & Alp,2017)。

结构多样化文库的生成

该化合物已被用作通过烷基化和闭环反应生成多样化化合物文库的起始原料。这种方法允许创建具有潜在药物化学和药物发现应用的各种结构独特的化合物 (Roman,2013)。

属性

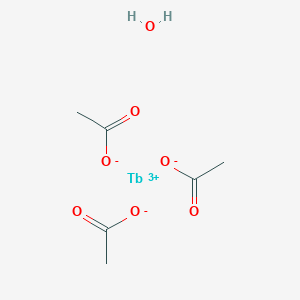

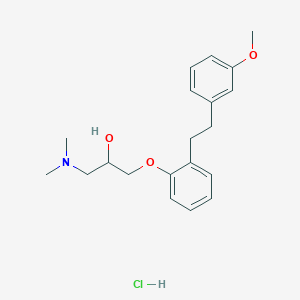

IUPAC Name |

1-(dimethylamino)-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO3.ClH/c1-21(2)14-18(22)15-24-20-10-5-4-8-17(20)12-11-16-7-6-9-19(13-16)23-3;/h4-10,13,18,22H,11-12,14-15H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWZCEYHTWKUNMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(COC1=CC=CC=C1CCC2=CC(=CC=C2)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

127003-40-1 (Parent) | |

| Record name | 2-Propanol, 1-(dimethylamino)-3-(2-(2-(3-methoxyphenyl)ethyl)phenoxy)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086819172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID901007117 | |

| Record name | 1-(Dimethylamino)-3-{2-[2-(3-methoxyphenyl)ethyl]phenoxy}propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901007117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Dimethylamino)-3-(2-(3-methoxyphenethyl)phenoxy)propan-2-ol hydrochloride | |

CAS RN |

86819-17-2, 135261-74-4 | |

| Record name | 2-Propanol, 1-(dimethylamino)-3-(2-(2-(3-methoxyphenyl)ethyl)phenoxy)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086819172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Dimethylamino)-3-(2-(2-(3-methoxyphenyl)ethyl)phenoxy)-2-propanol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135261744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Dimethylamino)-3-{2-[2-(3-methoxyphenyl)ethyl]phenoxy}propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901007117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(DIMETHYLAMINO)-3-(2-(2-(3-METHOXYPHENYL)ETHYL)PHENOXY)-2-PROPANOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CC3TR6BEA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。